![molecular formula C12H8F3N3O B187644 N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide CAS No. 81172-86-3](/img/structure/B187644.png)
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that is used in scientific research for its ability to target and inhibit the activity of certain proteins. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammation. In
Mecanismo De Acción
TPCA-1 targets and inhibits the activity of IKKβ and TBK1, which are key regulators of the NF-κB and IRF3 signaling pathways, respectively. These pathways play important roles in the regulation of inflammation and immune response. By inhibiting the activity of these proteins, TPCA-1 can reduce inflammation and modulate immune response. Additionally, TPCA-1 has been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
TPCA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TPCA-1 can inhibit the phosphorylation of IKKβ and TBK1, leading to a reduction in the activation of NF-κB and IRF3 signaling pathways. TPCA-1 has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. In vivo studies have demonstrated that TPCA-1 can reduce inflammation and modulate immune response in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods of time. Additionally, TPCA-1 has been extensively studied and characterized, making it a well-established tool for scientific research. However, there are also some limitations to the use of TPCA-1 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type specific. Additionally, TPCA-1 may not be effective in all disease models, and its efficacy may vary depending on the specific disease state.
Direcciones Futuras
There are several future directions for research on TPCA-1. One area of focus is the development of more potent and selective inhibitors of IKKβ and TBK1. Additionally, further studies are needed to determine the optimal dosing and administration of TPCA-1 in various disease models. Another area of research is the investigation of TPCA-1 in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is a need for more studies to determine the safety and efficacy of TPCA-1 in human clinical trials.
Métodos De Síntesis
The synthesis of TPCA-1 involves several steps, starting with the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate to produce ethyl 2-(3-(trifluoromethyl)phenyl)acetate. This compound is then reacted with hydrazine hydrate to yield N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide, which is subsequently reacted with 2-chloropyrazine to produce TPCA-1. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the activity of several proteins, including IKKβ and TBK1, which are involved in the regulation of inflammation and immune response. TPCA-1 has also been shown to have anti-tumor effects in various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. Additionally, TPCA-1 has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
81172-86-3 |
|---|---|
Nombre del producto |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
Fórmula molecular |
C12H8F3N3O |
Peso molecular |
267.21 g/mol |
Nombre IUPAC |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-2-1-3-9(6-8)18-11(19)10-7-16-4-5-17-10/h1-7H,(H,18,19) |
Clave InChI |
HSMQXQUUMWQMJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



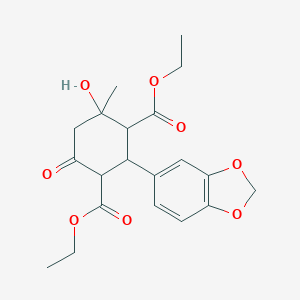
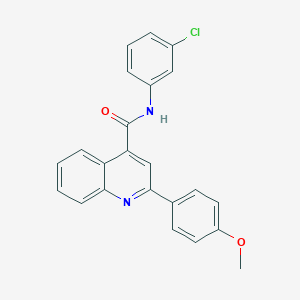
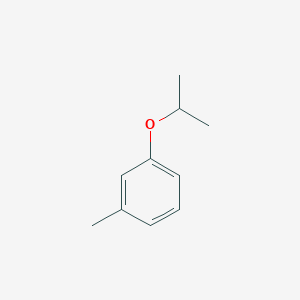
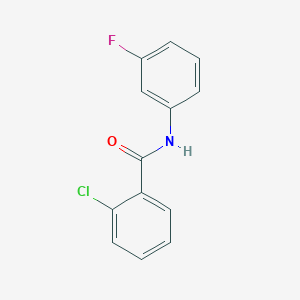
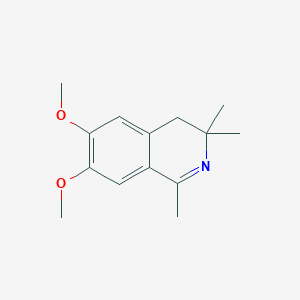
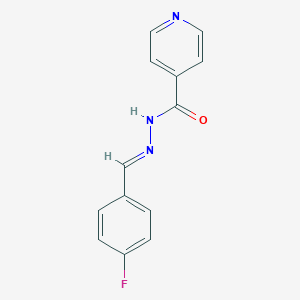
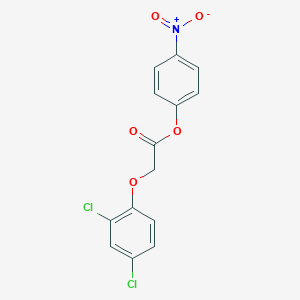
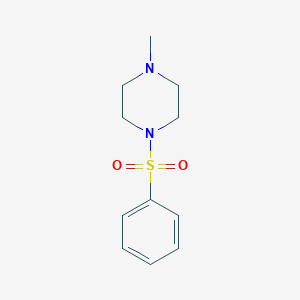
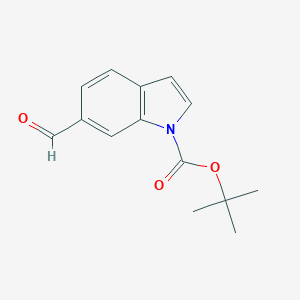
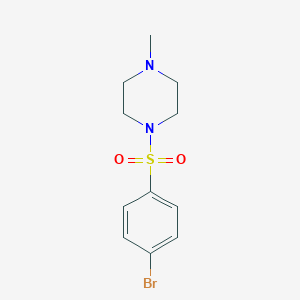
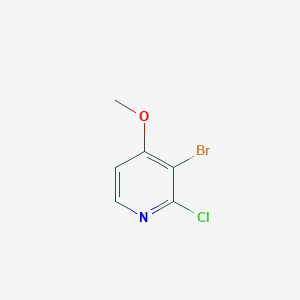
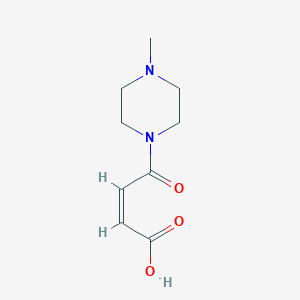
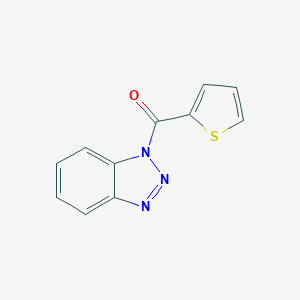
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)